molecular formula C16H22N2O2S B1392687 tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate CAS No. 1221792-85-3

tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate

Cat. No. B1392687
M. Wt: 306.4 g/mol
InChI Key: KKVFOHKAHYYVFI-UHFFFAOYSA-N
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Description

“tert-butyl 3H-spiro[1,3-benzothiazole-2,4’-piperidine]-1’-carboxylate” is a chemical compound with the CAS Number: 1221792-85-3 and Linear Formula: C16H22N2O2S . It has a molecular weight of 306.43 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound has a melting point range of 104 - 106 degrees Celsius . It should be stored under nitrogen .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Research has explored the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors. Notably, tert-butyl pyrazolospirolactam core was synthesized from ethyl 3-amino-1H-pyrazole-4-carboxylate, involving a 10-step synthesis with only one chromatography procedure. This work is significant for developing novel acetyl-CoA carboxylase inhibitors, highlighting the relevance of tert-butyl spiropiperidine in medicinal chemistry (Huard et al., 2012).

Sigma Ligands with Subnanomolar Affinity

Another study investigated spiro-joined benzofuran, isobenzofuran, and benzopyran piperidines as sigma ligands. The research aimed to determine structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds. Tert-butyl spiropiperidine was relevant in these studies, contributing to understanding sigma receptor pharmacology (Moltzen, Perregaard, & Meier, 1995).

Synthesis and Antihypertensive Activity

A series of spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, including tert-butyl spiropiperidine, was synthesized and evaluated for antihypertensive activity. This research has implications for developing new antihypertensive drugs, illustrating the potential of tert-butyl spiropiperidine in cardiovascular pharmacology (Clark et al., 1983).

Synthesis of Spiro[indole‐3,4′‐piperidin]‐2‐ones

Research on the synthesis of spiro[indole-3,4'-piperidin]-2-ones has utilized tert-butyl spiropiperidine. This synthetic route contributes to the field of organic chemistry, particularly in the development of spiro-compounds with potential pharmaceutical applications (Freund & Mederski, 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . Precautionary measures include P422, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

tert-butyl spiro[3H-1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-15(2,3)20-14(19)18-10-8-16(9-11-18)17-12-6-4-5-7-13(12)21-16/h4-7,17H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVFOHKAHYYVFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3H-spiro[1,3-benzothiazole-2,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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